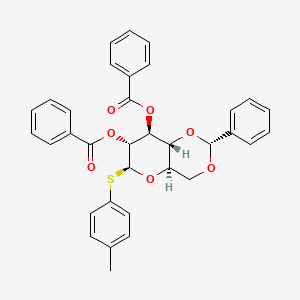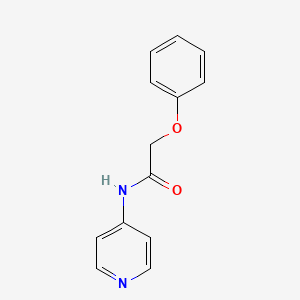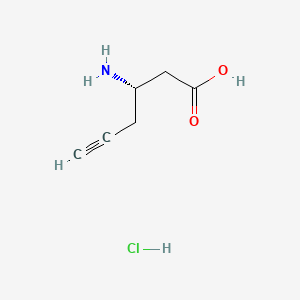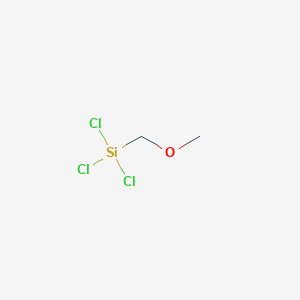
Methoxymethyltrichlorosilane
Vue d'ensemble
Description
Methoxymethyltrichlorosilane is an organosilicon compound with the chemical formula C2H5Cl3OSi. It is a colorless liquid that is primarily used as a precursor in the synthesis of various silicon-based materials. This compound is known for its reactivity and is commonly utilized in the production of siloxane polymers and other silicon-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methoxymethyltrichlorosilane can be synthesized through the reaction of trichlorosilane with methanol in the presence of a catalyst such as triethylamine and copper(I) chloride. The reaction is typically carried out in diethyl ether as a solvent and requires heating for about 2 hours .
Industrial Production Methods: In industrial settings, this compound is produced by the direct process involving the reaction of chloromethane with elemental silicon in the presence of a copper catalyst at elevated temperatures (around 250°C). This method is similar to the production of other chlorosilanes .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis to form methoxysilanol and hydrochloric acid.
Alcoholysis: Reaction with alcohols such as methanol results in the formation of alkoxysilanes, such as trimethoxymethylsilane.
Common Reagents and Conditions:
Hydrolysis: Water is used as the reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Methanol is the common reagent, and the reaction is conducted at ambient conditions.
Reduction: Sodium or other alkali metals are used, and the reaction requires an inert atmosphere to prevent unwanted side reactions.
Major Products:
Hydrolysis: Methoxysilanol and hydrochloric acid.
Alcoholysis: Trimethoxymethylsilane and hydrochloric acid.
Reduction: Polysilynes and sodium chloride.
Applications De Recherche Scientifique
Methoxymethyltrichlorosilane has a wide range of applications in scientific research:
Mécanisme D'action
Methoxymethyltrichlorosilane exerts its effects primarily through its reactivity with water and alcohols. The hydrolysis and alcoholysis reactions lead to the formation of silanols and alkoxysilanes, respectively, which can further condense to form crosslinked siloxane polymers. These reactions are facilitated by the presence of reactive silicon-chlorine bonds that readily undergo nucleophilic substitution .
Comparaison Avec Des Composés Similaires
Methyltrichlorosilane (CH3SiCl3): Similar in structure but lacks the methoxy group.
Dimethyldichlorosilane ((CH3)2SiCl2): Contains two methyl groups and two chlorine atoms.
Trimethylchlorosilane ((CH3)3SiCl): Contains three methyl groups and one chlorine atom.
Uniqueness: Methoxymethyltrichlorosilane is unique due to the presence of both methoxy and chlorosilane functional groups, which provide it with distinct reactivity and versatility in forming various silicon-based materials. Its ability to undergo hydrolysis and alcoholysis makes it particularly valuable in the synthesis of siloxane polymers and other silicon-containing compounds.
Propriétés
IUPAC Name |
trichloro(methoxymethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3OSi/c1-6-2-7(3,4)5/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZMHLQQANKEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one](/img/structure/B3068154.png)




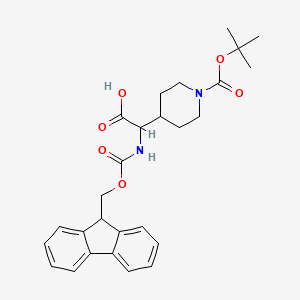
![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)
